N-(3-chloro-4-methoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide N-(3-chloro-4-methoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 899916-63-3
VCID: VC5051802
InChI: InChI=1S/C21H22ClN3O2S/c1-13-5-7-14(8-6-13)19-20(25-21(2,3)24-19)28-12-18(26)23-15-9-10-17(27-4)16(22)11-15/h5-11H,12H2,1-4H3,(H,23,26)
SMILES: CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC(=C(C=C3)OC)Cl)(C)C
Molecular Formula: C21H22ClN3O2S
Molecular Weight: 415.94

N-(3-chloro-4-methoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide

CAS No.: 899916-63-3

Cat. No.: VC5051802

Molecular Formula: C21H22ClN3O2S

Molecular Weight: 415.94

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide - 899916-63-3

Specification

CAS No. 899916-63-3
Molecular Formula C21H22ClN3O2S
Molecular Weight 415.94
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H22ClN3O2S/c1-13-5-7-14(8-6-13)19-20(25-21(2,3)24-19)28-12-18(26)23-15-9-10-17(27-4)16(22)11-15/h5-11H,12H2,1-4H3,(H,23,26)
Standard InChI Key HZGCQKMCSPBCPR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC(=C(C=C3)OC)Cl)(C)C

Introduction

Structural Overview

Chemical Formula:
The exact molecular formula of the compound can be deduced as C20H22ClN3O2SC_{20}H_{22}ClN_3O_2S, based on the given name.

Functional Groups:

  • Aromatic Ring Substituents: A 3-chloro-4-methoxyphenyl group contributes electron-withdrawing and electron-donating effects.

  • Imidazole Derivative: The 2,2-dimethyl-5-(4-methylphenyl)imidazole ring provides aromaticity and potential biological activity.

  • Sulfanyl Linkage: The sulfur atom bridges the imidazole and acetamide groups.

  • Acetamide Group: A terminal acetamide moiety contributes to hydrogen bonding capacity and possible bioactivity.

Potential Applications

The compound's structure suggests it may have applications in medicinal chemistry due to the following properties:

  • Biological Activity:

    • Imidazole derivatives are known for their roles in enzyme inhibition (e.g., cytochrome P450 inhibitors) and antimicrobial activity.

    • The presence of a sulfanyl group may enhance interactions with biological targets through thiol-disulfide exchange or metal coordination.

  • Pharmacological Potential:

    • The combination of electron-donating (methoxy) and electron-withdrawing (chloro) groups on the phenyl ring could modulate lipophilicity and membrane permeability.

    • Acetamide derivatives are commonly explored in drug design for their stability and bioavailability.

  • Chemical Reactivity:

    • The compound may serve as an intermediate in synthesizing more complex molecules due to its reactive functional groups.

Synthetic Pathway

A plausible synthetic route for this compound involves the following steps:

  • Formation of the Imidazole Core:

    • Synthesis of 2,2-dimethyl-5-(4-methylphenyl)-imidazole via cyclization of appropriate precursors such as glyoxal, ammonia, and substituted benzaldehyde.

  • Introduction of the Sulfanyl Group:

    • Reaction of the imidazole derivative with a thiol-containing reagent to introduce the sulfanyl linkage.

  • Coupling with Acetamide Derivative:

    • The final step involves coupling the sulfanyl-imidazole intermediate with 3-chloro-4-methoxyphenylacetamide using standard peptide coupling agents like EDCI or DCC.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyIdentification of proton (1H^1H) and carbon (13C^13C) environments.
Mass SpectrometryDetermination of molecular weight and fragmentation pattern.
Infrared SpectroscopyDetection of functional groups (e.g., C=O stretch for acetamide).
X-Ray CrystallographyStructural confirmation through crystal lattice analysis (if crystalline).

Hypothetical Research Findings

Given its structural complexity, this compound could exhibit diverse biological activities. Hypothetical studies might include:

  • In Silico Docking Studies:

    • Predict interactions with biological targets such as enzymes or receptors.

    • Evaluate binding affinity to proteins involved in diseases like cancer or microbial infections.

  • In Vitro Assays:

    • Test for antimicrobial activity against bacterial or fungal strains.

    • Assess cytotoxicity on cancer cell lines like HeLa or MCF-7.

  • Metabolic Stability:

    • Investigate its degradation profile in human liver microsomes to predict pharmacokinetics.

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